Lhf-535

Description

Structure

3D Structure

Propriétés

IUPAC Name |

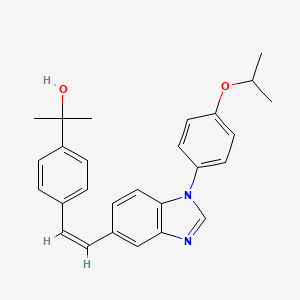

2-[4-[(Z)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNZTRPIBJSUIX-WAYWQWQTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C\C4=CC=C(C=C4)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450929-77-7 |

Source

|

| Record name | LHF-535 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450929777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LHF-535 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET7FM8SQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lhf-535 discovery and development history

An in-depth guide to the discovery and development of LHF-535, a promising antiviral agent for the treatment of Lassa fever. This document details the journey from initial discovery through preclinical and clinical development, intended for researchers, scientists, and drug development professionals.

The development of this compound originated from a high-throughput screening of a 400,000-compound library which identified a class of potent arenavirus inhibitors based on an acylhydrazone scaffold.[1] this compound is a small-molecule compound belonging to the bis-substituted benzimidazole (B57391) class and is an optimized analog of a previously identified benzimidazole derivative, ST-193.[2][3] The optimization process focused on enhancing pharmacokinetic properties, antiviral potency, and broad-spectrum activity against arenaviruses.[2] Development was supported by funding from the U.S. Government, including NIH SBIR grants.[4]

Mechanism of Action

This compound is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (B1211001) (GP).[2][5][6] This glycoprotein complex is essential for the virus to enter host cells and consists of a receptor-binding subunit (GP1), a transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[2] this compound is thought to bind to and stabilize a pre-fusion structure of the GP complex, which suppresses the conformational changes in GP2 required for the fusion of the viral and host cell membranes.[2] Studies have shown that sensitivity to the drug is modulated by specific amino acid substitutions in the transmembrane domain of the GP2 subunit.[7][8]

In Vitro Potency

This compound has demonstrated potent antiviral activity against a wide array of hemorrhagic fever arenaviruses. Using a lentiviral pseudotype infectivity assay, it was determined to have sub-nanomolar potency against the viral envelope glycoproteins from all Lassa virus lineages.[5][7]

| Virus / Glycoprotein | Assay Type | Potency (IC50 / EC50) | Reference |

| Lassa Virus (various lineages) | Lentiviral Pseudotype Infectivity | 0.1-0.3 nM (IC50) | Not explicitly cited |

| Lassa Virus | Not Specified | <1 µM (EC50) | Not explicitly cited |

| Machupo Virus | Not Specified | <1 µM (EC50) | Not explicitly cited |

| Junin Virus | Not Specified | <1 µM (EC50) | Not explicitly cited |

| VSVg Virus | Not Specified | 1-10 µM (EC50) | Not explicitly cited |

| Junin Virus (Candid#1 strain) | Virus-yield Reduction | Potently inhibited wild-type, but not Candid#1 | [7] |

Preclinical Efficacy in Animal Models

The in vivo efficacy of this compound has been evaluated in both mouse and guinea pig models, demonstrating significant protection against lethal arenavirus challenge.

| Animal Model | Virus | Dose Regimen | Key Outcomes | Reference |

| AG129 Mice | Tacaribe Virus | 3, 10, or 30 mg/kg, daily oral dose | Protected mice from lethal challenge; Dramatically reduced viral titers in plasma, spleen, and liver.[9] | [5][7][9] |

| AG129 Mice | Tacaribe Virus | 10 mg/kg, daily oral dose (initiated up to 72h post-exposure) | Effective as a post-exposure therapeutic.[9] | [9] |

| Strain 13 Guinea Pigs | Lassa Virus (Josiah) | 50 mg/kg/day, once-daily administration (initiated 1 or 3 days post-inoculation) | 100% protection from lethality; Reduced viremia and clinical signs of disease.[2][10] | [2][10][11] |

Experimental Protocols (Preclinical)

The antiviral activity of this compound was assessed using a lentiviral-based pseudotype system. Lentiviral particles were engineered to express the envelope glycoproteins (GPs) of various arenaviruses. These pseudotyped viruses were then used to infect target cells in the presence of varying concentrations of this compound. The level of infection was typically quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the lentiviral vector. The IC50 value was calculated as the concentration of this compound that inhibited infectivity by 50%.[5][7]

-

Mouse Model: AG129 mice, which lack a functional interferon response, were challenged with a lethal dose of Tacaribe virus via intraperitoneal injection.[5][9] this compound was administered orally as a daily dose, starting either shortly before or up to 72 hours after the viral challenge.[9] Efficacy was evaluated based on survival rates and viral titers in plasma and tissues, which were measured at specific time points post-infection.[5][9]

-

Guinea Pig Model: Strain 13 guinea pigs were infected with a lethal dose of guinea pig-adapted Lassa virus (Josiah strain) by subcutaneous injection.[2][3] this compound was administered orally once daily, with treatment initiated either 24 or 72 hours post-infection.[3] The primary endpoints were survival, with secondary measures including body weight, temperature, clinical signs of disease, and serum viremia levels determined by plaque assay.[2][10]

Clinical Development

Following promising preclinical results, this compound advanced into human clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[6][12]

Phase 1 Clinical Trials

Two Phase 1, randomized, double-blind, placebo-controlled trials were conducted in healthy adult volunteers in Australia.[6][12][13] The primary objective of both studies was to assess the safety and tolerability of this compound, with a secondary objective to evaluate its pharmacokinetic profile.[6]

This study evaluated single oral doses of this compound in a weight-based, escalating manner across several cohorts.[6][12][13]

| Parameter | Description | Reference |

| Objective | To assess the safety, tolerability, and pharmacokinetics of single oral doses of this compound. | [12] |

| Design | Randomized, double-blind, placebo-controlled, single ascending dose. | [12][13] |

| Participants | Up to 56 healthy subjects, randomized into 5-7 cohorts of 8 subjects each. | [12] |

| Dosing | Weight-based oral doses ranging from 0.3 mg/kg to 40 mg/kg. | [12][13] |

| Randomization | Within each cohort, 6 participants received this compound and 2 received placebo. | [12][13] |

This study assessed the safety and pharmacokinetics of this compound administered daily over a 14-day period.[14]

| Parameter | Description | Reference |

| Objective | To assess the safety, tolerability, and pharmacokinetics of multiple oral doses of this compound. | [14] |

| Design | Randomized, double-blind, placebo-controlled, multiple ascending dose. | [13][14] |

| Participants | 24 healthy participants in three sequential cohorts of 8. | [13] |

| Dosing | Fixed doses of 450, 900, or 1,125 mg per day for 14 days. The 1,125 mg/day cohort received a loading dose of 2,250 mg on the first day. | [12][13] |

| Randomization | Within each cohort, 6 participants received this compound and 2 received placebo. | [13][14] |

Clinical Safety and Pharmacokinetics

Across both Phase 1 studies, this compound was found to be well tolerated.[12][13]

-

Adverse Events: Treatment-emergent adverse events (TEAEs) were reported more frequently in placebo recipients than in those who received this compound.[12][13] The most common TEAEs in the this compound group were gastrointestinal disorders, particularly diarrhea, which was reported in 13.9% of recipients (compared to none in the placebo group) and was primarily seen at higher doses.[6] No concerning safety issues were identified.[13]

-

Pharmacokinetics: this compound demonstrated rapid absorption and a long half-life.[12][13] The plasma exposures achieved were predicted to be sufficient to suppress viral replication, based on preclinical models.[12][13]

Experimental Protocols (Clinical)

Both Phase 1 studies were randomized, double-blind, placebo-controlled trials conducted at a single center.[13] Healthy male and female volunteers between 18 and 50 years of age were enrolled.[6] In each cohort for both studies, participants were randomized (6 active, 2 placebo).[12][13] A safety monitoring committee reviewed blinded safety data from each cohort before proceeding with dose escalation.[6]

-

Safety: Assessments included continuous monitoring of adverse events, physical examinations, vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, clinical chemistry, coagulation, and urinalysis).[6]

-

Pharmacokinetics: Blood samples were collected at predetermined time points after dosing to measure plasma concentrations of this compound. Bioanalysis was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using a noncompartmental approach.[6]

Conclusion

This compound has progressed from a lead-optimized compound to a clinical-stage antiviral candidate for Lassa fever. Its discovery was rooted in high-throughput screening and subsequent chemical optimization. The drug demonstrates a clear mechanism of action as a viral entry inhibitor with potent in vitro activity. Efficacy has been established in rigorous preclinical animal models, showing high rates of protection against lethal arenavirus infection. Phase 1 clinical trials in healthy volunteers have established a favorable safety, tolerability, and pharmacokinetic profile, supporting its continued development for evaluation in patients with Lassa fever.[12][13]

References

- 1. Lead optimization of an acylhydrazone scaffold possessing antiviral activity against Lassa virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. WO2013123215A2 - Antiviral drugs for treatment of arenavirus infection - Google Patents [patents.google.com]

- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]

- 5. Safety and Pharmacokinetics of this compound, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.plos.org [journals.plos.org]

- 8. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Lassa antiviral this compound protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Safety and Pharmacokinetics of this compound, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. journals.asm.org [journals.asm.org]

LHF-535: A Technical Guide to a Promising Arenavirus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

LHF-535 is a novel, orally bioavailable small-molecule antiviral agent under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2][3] As a first-in-class viral entry inhibitor, this compound targets the arenavirus envelope glycoprotein (B1211001) (GP), a critical component for viral entry into host cells.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its evaluation and visualization of its therapeutic intervention in the viral life cycle are also presented to support further research and development efforts.

Chemical Structure and Properties

This compound, a bis-substituted benzimidazole (B57391) derivative, is an optimized analog of the earlier arenavirus entry inhibitor ST-193.[6][7] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (Z)-2-(4-(2-(1-(4-Isopropoxyphenyl)-1H-benzo[d]imidazol-5-yl)vinyl)phenyl)propan-2-ol | [8] |

| Chemical Formula | C27H28N2O2 | [8] |

| Molecular Weight | 412.53 g/mol | [8] |

| CAS Number | 1450929-77-7 | [8] |

| SMILES | CC(O)(C1=CC=C(/C=C\C2=CC=C3N(C4=CC=C(OC(C)C)C=C4)C=NC3=C2)C=C1)C | [8] |

| Appearance | Solid powder | [8] |

| Solubility | Soluble in DMSO. Insoluble in water (< 0.1 mg/mL). | [2][8] |

Pharmacological Properties

This compound has demonstrated potent and broad-spectrum antiviral activity against various arenaviruses by inhibiting viral entry. Its pharmacological profile is detailed in the following tables.

In Vitro Activity

| Virus | Assay | Cell Line | Potency (IC50/EC50) | Selectivity Index (SI) | Reference |

| Lassa virus (various strains) | Lentiviral Pseudotype Infectivity | HEK293T | 0.1–0.3 nM (IC50) | >33,333 - 100,000 | [6] |

| Lassa virus (LP strain) | Lentiviral Pseudotype Infectivity | HEK293T | ~30 nM (IC50) | >333 | [6] |

| Junín virus | Lentiviral Pseudotype Infectivity | HEK293T | <1 µM (EC50) | >10 | [9] |

| Machupo virus | Lentiviral Pseudotype Infectivity | HEK293T | <1 µM (EC50) | >10 | [9] |

| VSVg | Lentiviral Pseudotype Infectivity | HEK293T | 1-10 µM (EC50) | >1-10 | [9] |

| Junín virus (Romero strain) | Virus Yield Reduction | Vero | Potent Inhibition | - | [9] |

| Junín virus (Candid#1 strain) | Virus Yield Reduction | Vero | No significant inhibition | - | [9] |

In Vivo Activity

| Animal Model | Virus | This compound Dose & Regimen | Key Findings | Reference |

| AG129 Mice | Tacaribe virus | 10 or 30 mg/kg/day, oral | Protected mice from lethal challenge and reduced viral titers in plasma, spleen, and liver. | [6][10] |

| AG129 Mice | Tacaribe virus | 10 mg/kg/day, oral (post-exposure) | Showed therapeutic efficacy when treatment was initiated up to 3 days post-infection. | [10] |

| Strain 13 Guinea Pigs | Lassa virus (Josiah strain) | 50 mg/kg/day, intraperitoneal | 100% protection from lethality when treatment initiated 1 or 3 days post-infection. Reduced viremia and clinical signs. | [11][12] |

Clinical Trials

Phase 1a and 1b clinical trials in healthy adult volunteers have demonstrated that this compound is well-tolerated with a favorable safety profile.[2][5][13] The pharmacokinetic data from these studies show rapid absorption and a long half-life, with exposures that are predicted to be effective in suppressing viral replication.[1][13][14]

Mechanism of Action and Signaling Pathway

This compound is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (GP) complex.[4][5] The GP complex, composed of the subunits GP1, GP2, and the stable signal peptide (SSP), mediates the attachment of the virus to the host cell and the subsequent fusion of the viral and endosomal membranes.[6][7]

The proposed mechanism of action for this compound involves its binding to the GP complex, which stabilizes the prefusion conformation.[4] This stabilization prevents the pH-dependent conformational changes in the GP2 subunit that are essential for membrane fusion following endocytosis.[7][11] By blocking this critical step, this compound effectively traps the virus within the endosome, preventing the release of the viral genome into the cytoplasm and thereby inhibiting viral replication.

Experimental Protocols

The antiviral activity of this compound is primarily evaluated using two key in vitro assays: the lentiviral pseudotype infectivity assay and the virus-yield reduction assay.

Lentiviral Pseudotype Infectivity Assay

This assay provides a safe and quantitative method to screen for inhibitors of viral entry without the need for high-containment biosafety facilities. It utilizes a replication-defective lentivirus (e.g., HIV-1) pseudotyped with the envelope glycoproteins of the arenavirus of interest.

Methodology:

-

Pseudovirus Production:

-

Co-transfect producer cells (e.g., HEK293T) with three plasmids:

-

A plasmid encoding the lentiviral backbone with a reporter gene (e.g., luciferase or GFP).

-

A packaging plasmid providing the necessary lentiviral structural and enzymatic proteins.

-

A plasmid expressing the arenavirus glycoprotein of interest.

-

-

Incubate the transfected cells for 48-72 hours to allow for the production of pseudoviral particles.

-

Harvest the cell culture supernatant containing the pseudoviruses and clarify by centrifugation.

-

-

Infectivity Assay:

-

Seed target cells (e.g., HEK293T or Vero) in 96-well plates.

-

Prepare serial dilutions of this compound.

-

Pre-incubate the cells with the diluted this compound for a short period (e.g., 1 hour).

-

Add the pseudovirus supernatant to the wells.

-

Incubate for 48-72 hours to allow for viral entry and reporter gene expression.

-

-

Data Analysis:

-

Measure the reporter gene expression (e.g., luciferase activity or percentage of GFP-positive cells).

-

Calculate the percentage of inhibition for each drug concentration relative to the virus-only control.

-

Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a non-linear regression model.

-

Virus-Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles from cells infected with the wild-type arenavirus. This assay must be performed in an appropriate high-containment facility.

Methodology:

-

Cell Infection and Treatment:

-

Seed a suitable cell line (e.g., Vero cells) in multi-well plates.

-

Infect the cells with the wild-type arenavirus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add a culture medium containing serial dilutions of this compound.

-

-

Virus Harvest:

-

Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

-

Collect the cell culture supernatant, which contains the progeny virus.

-

-

Virus Titer Determination:

-

Determine the titer of the infectious virus in the harvested supernatant using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on a fresh monolayer of susceptible cells.

-

-

Data Analysis:

-

Calculate the reduction in virus titer for each drug concentration compared to the untreated control.

-

Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the virus yield by 50%.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the in vitro evaluation of this compound.

Conclusion

This compound is a potent and promising antiviral candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. Its mechanism as a viral entry inhibitor, targeting the viral glycoprotein complex, provides a specific and effective means of halting viral replication. The data from in vitro, in vivo, and early-phase clinical studies are encouraging, supporting its continued development. This technical guide provides a foundational resource for researchers and drug development professionals working on arenavirus therapeutics, facilitating a deeper understanding of this compound and its potential to address a significant unmet medical need.

References

- 1. Coadministration of ribavirin and arenaviral entry inhibitor this compound enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety and Pharmacokinetics of this compound, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lassa antiviral this compound protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. The Mechanism of Arenavirus Entry into Cells - Gregory Melikian [grantome.com]

- 7. The Curious Case of Arenavirus Entry, and Its Inhibition [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]

- 10. Molecular Mechanism of Arenavirus Assembly and Budding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Effects of N-Linked Glycan on Lassa Virus Envelope Glycoprotein Cleavage, Infectivity, and Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

LHF-535: A Potent Viral Entry Inhibitor for Arenaviral Hemorrhagic Fevers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

LHF-535 is a promising small-molecule antiviral agent currently under development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2] Operating as a viral entry inhibitor, this compound targets the arenavirus envelope glycoprotein (B1211001) (GP), effectively preventing the virus from entering host cells.[3][4] Preclinical studies have demonstrated its potent in vitro activity against a range of arenaviruses and significant efficacy in animal models of Lassa fever.[3][5][6] Furthermore, this compound has completed Phase 1 clinical trials in healthy human volunteers, where it was found to be well-tolerated and exhibited a favorable pharmacokinetic profile.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a summary of its clinical development to date.

Mechanism of Action: Inhibition of Arenavirus Entry

This compound functions by directly interfering with the entry process of arenaviruses into host cells. The primary target of this compound is the viral envelope glycoprotein complex (GPC), which is essential for viral attachment and membrane fusion.[3][7]

The arenavirus GPC is a trimer composed of three subunits: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2).[4] The entry process, which this compound disrupts, can be summarized in the following steps:

-

Attachment: The GP1 subunit of the viral GPC binds to a specific receptor on the surface of the host cell, such as α-dystroglycan for Lassa virus.[8]

-

Endocytosis: Following receptor binding, the virus particle is internalized into the host cell via an endocytic pathway.[8]

-

pH-Dependent Fusion: As the endosome acidifies, it triggers a conformational change in the GPC. This rearrangement is critical for the GP2 subunit to mediate the fusion of the viral envelope with the endosomal membrane.[4]

-

Genome Release: Successful fusion results in the release of the viral ribonucleoprotein complex into the host cell cytoplasm, initiating viral replication.

This compound is believed to bind to the GPC and stabilize its pre-fusion conformation.[4] This stabilization prevents the pH-dependent conformational changes in the GP2 subunit that are necessary for membrane fusion.[4] By blocking this crucial step, this compound effectively traps the virus within the endosome, preventing the release of its genetic material and halting the infection at its earliest stage.

Quantitative Efficacy Data

The antiviral activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Assay Type | Cell Line | IC50 / EC50 | Reference(s) |

| Lassa Virus (GP-pseudotyped lentivirus) | Infectivity Assay | - | 0.1-0.3 nM (IC50) | [3] |

| Lassa Virus | - | - | <1 µM (EC50) | [3] |

| Junin Virus | - | - | <1 µM (EC50) | [3] |

| Machupo Virus | - | - | <1 µM (EC50) | [3] |

| Vesicular Stomatitis Virus (VSVg) | - | - | 1-10 µM (EC50) | [3] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Virus Challenge | This compound Dose | Key Outcomes | Reference(s) |

| AG129 Mice | Tacaribe Virus (lethal dose) | 10 mg/kg/day (oral) | Protected mice from lethal challenge.[5] | [5][8] |

| AG129 Mice | Tacaribe Virus | 3, 10, or 30 mg/kg/day (oral) for 14 days | Dramatically reduced viral titers in plasma, spleen, and liver.[3] | [3] |

| Guinea Pigs | Lassa Virus (lethal dose) | 50 mg/kg/day (oral) | 100% protection from lethality; reduced viremia and clinical signs.[6] | [6][9] |

| Guinea Pigs | Junin Virus (lethal dose) | Co-administered with favipiravir | Complete protection against lethal infection.[10] | [10] |

Table 3: Summary of Phase 1 Clinical Trial Designs for this compound in Healthy Adults

| Study Phase | Design | Dosing Regimen | Number of Participants | Reference(s) |

| Phase 1a (SAD) | Single Ascending Dose, Randomized, Double-Blind, Placebo-Controlled | Single oral weight-based doses from 0.3 mg/kg to 40 mg/kg | 48 (36 this compound, 12 Placebo) | [1][2] |

| Phase 1b (MAD) | Multiple Ascending Dose, Randomized, Double-Blind, Placebo-Controlled | 14-day oral dosing with fixed doses of 450, 900, or 1,125 mg/day | 24 (18 this compound, 6 Placebo) | [1][2] |

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Lentiviral Pseudotype Infectivity Assay

This assay is a critical tool for evaluating viral entry inhibitors in a lower biosafety containment setting. It utilizes a replication-defective lentiviral core (e.g., from HIV-1) that is "pseudotyped" with the envelope glycoproteins of the arenavirus of interest. The lentiviral core carries a reporter gene, such as luciferase, allowing for the quantification of viral entry.

Workflow:

Detailed Methodology:

-

Pseudovirus Production:

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells are commonly used for their high transfection efficiency.

-

Plasmids: Co-transfect HEK293T cells with three plasmids:

-

A lentiviral backbone plasmid containing a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP).

-

A packaging plasmid that provides the necessary lentiviral structural and enzymatic proteins (e.g., Gag-Pol).

-

An expression plasmid encoding the desired arenavirus glycoprotein (GP).

-

-

Transfection: Use a suitable transfection reagent (e.g., calcium phosphate (B84403) or lipid-based reagents).

-

Incubation: Incubate the transfected cells for 48 to 72 hours at 37°C in a CO2 incubator.

-

Harvesting: Collect the cell culture supernatant, which contains the pseudotyped viral particles. Clarify the supernatant by low-speed centrifugation to remove cell debris and filter through a 0.45 µm filter.

-

-

Infectivity Assay:

-

Cell Plating: Seed a suitable target cell line (e.g., Vero E6) in a 96-well plate at an appropriate density to achieve confluence at the time of infection.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add to the wells containing the target cells.

-

Infection: Add the harvested pseudovirus supernatant to the wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C.

-

Readout: Measure the expression of the reporter gene. For luciferase, lyse the cells and add a luciferase substrate, then measure luminescence using a luminometer.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Virus-Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles from infected cells. It is performed using replication-competent arenaviruses in a higher biosafety containment level.

Workflow:

Detailed Methodology:

-

Infection and Treatment:

-

Cell Culture: Plate a permissive cell line, such as Vero E6 cells, in 24-well plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate cell culture medium.

-

Infection: Remove the growth medium from the cells and infect with the arenavirus at a specific multiplicity of infection (MOI), for example, 0.1.

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.

-

Treatment: After the adsorption period, remove the virus inoculum, wash the cells, and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication, typically 48 to 72 hours.

-

-

Quantification of Viral Yield:

-

Supernatant Collection: Harvest the cell culture supernatant from each well.

-

Virus Titration: Determine the titer of infectious virus in each supernatant sample using a plaque assay.

-

Prepare 10-fold serial dilutions of the harvested supernatants.

-

Infect fresh monolayers of permissive cells with these dilutions.

-

After a 1-hour adsorption period, overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread and allow for the formation of distinct plaques.

-

Incubate the plates for several days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

-

Data Analysis: The 50% effective concentration (EC50) is determined as the concentration of this compound that reduces the virus yield by 50% compared to the untreated control.

-

Clinical Development and Pharmacokinetics

This compound has been evaluated in two Phase 1 clinical trials in healthy adult volunteers to assess its safety, tolerability, and pharmacokinetics.[1][2]

Key Findings from Phase 1 Studies:

-

Safety and Tolerability: this compound was well-tolerated in both single and multiple ascending dose studies.[1][2] Treatment-emergent adverse events were generally mild and occurred with similar or lower frequency in this compound recipients compared to placebo.[1][11]

-

Pharmacokinetics: this compound demonstrated rapid absorption and a long half-life, with exposures that are predicted to be sufficient to suppress viral replication.[1][2]

Pharmacokinetic Parameters:

The pharmacokinetic profile of this compound was characterized by standard parameters, including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-life): The time required for the plasma concentration of the drug to decrease by half.

The specific bioanalytical methods for quantifying this compound in plasma from these trials have not been detailed in the cited literature but would typically involve a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Conclusion

This compound is a potent and promising antiviral candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. Its mechanism of action as a viral entry inhibitor, targeting the viral glycoprotein, has been well-characterized. The extensive preclinical data demonstrating its in vitro and in vivo efficacy, combined with the favorable safety and pharmacokinetic profile observed in Phase 1 clinical trials, strongly support its continued development. Further clinical evaluation in patient populations is warranted to establish its therapeutic potential in treating these life-threatening diseases.

References

- 1. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Contrasting Modes of New World Arenavirus Neutralization by Immunization-Elicited Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hollingscancercenter.org [hollingscancercenter.org]

- 5. Highly Sensitive Assay for Measurement of Arenavirus-cell Attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. addgene.org [addgene.org]

- 8. Validation of Inactivation Methods for Arenaviruses [mdpi.com]

- 9. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pseudovirus-based Neutralization Assay Platform - Creative Biolabs [neutab.creative-biolabs.com]

- 11. researchgate.net [researchgate.net]

LHF-535: A Technical Guide to Target Identification and Validation as a Broad-Spectrum Arenavirus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LHF-535 is a potent, orally bioavailable small-molecule antiviral agent demonstrating significant promise for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses. This technical guide provides an in-depth overview of the identification and validation of the molecular target of this compound. Through a comprehensive review of preclinical data, this document details the mechanism of action, summarizes key quantitative efficacy data, and provides detailed experimental protocols for the principal assays used in its evaluation. Visualizations of the relevant signaling pathways and experimental workflows are included to facilitate a clear understanding of the scientific basis for the continued development of this compound as a leading therapeutic candidate.

Introduction

Arenaviruses, particularly Lassa virus (LASV), pose a significant threat to global health, causing severe hemorrhagic fevers with high mortality rates in endemic regions of West Africa.[1][2] The lack of approved vaccines and the limited efficacy of current antiviral treatments underscore the urgent need for novel therapeutic agents.[3] this compound has emerged as a promising candidate, demonstrating potent activity against a broad range of arenaviruses.[1][4] This document serves as a technical resource for researchers and drug development professionals, consolidating the critical information regarding the target identification and validation of this compound.

Target Identification: The Arenavirus Glycoprotein (B1211001) Complex

The primary molecular target of this compound has been identified as the arenavirus envelope glycoprotein (GP) complex.[1][4] The GP complex is a critical component of the virus, responsible for mediating entry into host cells. It is a trimeric structure composed of three subunits: the receptor-binding subunit (GP1), the transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[1][5]

This compound is a viral entry inhibitor that functions by binding to the GP complex and stabilizing its pre-fusion conformation.[1][6] This stabilization prevents the pH-dependent conformational changes in the GP2 subunit that are necessary for the fusion of the viral envelope with the host cell's endosomal membrane.[1][6] By blocking this crucial step, this compound effectively traps the virus within the endosome, preventing the release of the viral genome into the cytoplasm and thereby inhibiting viral replication.[1][6]

The proposed mechanism of action is illustrated in the following signaling pathway diagram:

Caption: Arenavirus entry pathway and the inhibitory mechanism of this compound.

Target Validation: In Vitro Efficacy

The antiviral activity of this compound has been rigorously validated through various in vitro assays. The primary methods used are the lentiviral pseudotype infectivity assay and the virus yield reduction assay. These assays have consistently demonstrated the potent and broad-spectrum activity of this compound against multiple arenaviruses.

Quantitative In Vitro Efficacy Data

The following tables summarize the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values of this compound against a panel of arenaviruses.

Table 1: this compound Activity in Lentiviral Pseudotype Infectivity Assays

| Virus Strain | IC50 (nM) | Reference |

| Lassa virus (Josiah, Lineage IV) | 0.1 - 0.3 | [1] |

| Lassa virus (LP, Lineage I) | 17 | [1] |

| Junin virus | ~1 | [7] |

| Machupo virus | < 1000 | [1] |

Table 2: this compound Activity in Virus Yield Reduction Assays

| Virus | Cell Line | EC50 (µM) | Reference |

| Lassa virus | Vero | < 1 | [] |

| Machupo virus | Vero | < 1 | [] |

| Junin virus | Vero | < 1 | [] |

| Tacaribe virus | Vero | ~0.01 | [7] |

| Vesicular Stomatitis Virus (VSVg) | Vero | 1 - 10 | [9] |

Experimental Protocols: In Vitro Assays

This assay provides a safe and quantitative method to screen for inhibitors of viral entry using a replication-defective lentiviral core pseudotyped with arenavirus envelope glycoproteins.

Caption: Workflow for the lentiviral pseudotype infectivity assay.

Detailed Methodology:

-

Pseudovirus Production:

-

HEK293T cells are co-transfected with a lentiviral backbone plasmid (e.g., pNL4-3.Luc.R-E-) containing a reporter gene (e.g., luciferase), a packaging plasmid (e.g., psPAX2), and a plasmid expressing the arenavirus glycoprotein of interest.

-

Transfection is typically performed using a lipid-based transfection reagent.

-

The cells are incubated for 48-72 hours to allow for the production and release of pseudoviral particles into the supernatant.

-

-

Virus Harvest and Titration:

-

The supernatant containing the pseudoviruses is harvested and clarified by centrifugation to remove cell debris.

-

The viral titer can be determined by infecting target cells with serial dilutions of the virus and measuring reporter gene expression.

-

-

Infectivity Assay:

-

Target cells (e.g., Vero E6) are seeded in 96-well plates.

-

Serial dilutions of this compound are prepared and added to the cells.

-

A standardized amount of pseudovirus is then added to each well.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis:

-

Reporter gene activity (e.g., luminescence for luciferase) is measured using a plate reader.

-

The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic regression model.

-

This assay measures the ability of a compound to inhibit the production of infectious virus particles from infected cells.

Detailed Methodology:

-

Cell Preparation:

-

Vero E6 cells (or another permissive cell line) are seeded in 24- or 48-well plates and grown to 70-80% confluency.

-

-

Infection and Treatment:

-

The cell culture medium is removed, and the cells are washed.

-

Varying concentrations of this compound are added to the wells just prior to infection.

-

The cells are then infected with an authentic arenavirus at a low multiplicity of infection (MOI) (e.g., 0.002).

-

-

Incubation:

-

The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 3 days).

-

-

Virus Quantification:

-

The culture supernatants are harvested.

-

The amount of infectious virus in the supernatant is quantified by plaque assay or endpoint titration on fresh Vero E6 cells.

-

-

Data Analysis:

-

The 50% effective concentration (EC50) is determined as the concentration of this compound that reduces the virus yield by 50% compared to untreated controls.

-

Target Validation: In Vivo Efficacy

The therapeutic potential of this compound has been evaluated in established animal models of arenavirus infection, primarily the AG129 mouse model and the guinea pig model of Lassa fever.

Quantitative In Vivo Efficacy Data

Table 3: Efficacy of this compound in Animal Models

| Animal Model | Virus | This compound Dose | Treatment Initiation | Outcome | Reference |

| AG129 Mice | Tacaribe virus | 10 mg/kg/day (oral) | 0.5 hours pre-challenge | 100% survival | [1][9] |

| AG129 Mice | Tacaribe virus | 30 mg/kg/day (oral) | 0.5 hours pre-challenge | 100% survival | [9] |

| Guinea Pigs | Lassa virus | 50 mg/kg/day (oral) | 1 or 3 days post-challenge | 100% survival | [3][10] |

| Guinea Pigs | Junin virus | (in combination with favipiravir) | Post-challenge | Complete protection | [11] |

Experimental Protocols: In Vivo Models

AG129 mice, which lack receptors for both type I (IFN-α/β) and type II (IFN-γ) interferons, are highly susceptible to many viral infections, including arenaviruses, and serve as a valuable model for evaluating antiviral efficacy.[1]

Caption: Workflow for the AG129 mouse model of arenavirus infection.

Detailed Methodology:

-

Animal Husbandry:

-

AG129 mice are housed in appropriate biocontainment facilities.

-

-

Virus Challenge:

-

Mice are challenged with a lethal dose of Tacaribe virus via intraperitoneal injection.

-

-

Drug Administration:

-

This compound is formulated for oral administration (e.g., in a vehicle such as 0.5% methylcellulose).

-

Treatment is initiated at a specified time relative to virus challenge (e.g., 0.5 hours pre-challenge or at various time points post-challenge).

-

Dosing is typically performed once daily by oral gavage.

-

-

Monitoring and Endpoints:

-

Animals are monitored daily for survival, body weight changes, and clinical signs of disease.

-

The primary endpoint is survival.

-

In some studies, subsets of animals may be euthanized at specific time points to collect blood and tissues for virological analysis (e.g., plaque assay to determine viral titers).

-

The guinea pig model is considered a gold standard for studying Lassa fever pathogenesis and for the evaluation of therapeutics, as the disease progression in this model closely mimics human Lassa fever.

Detailed Methodology:

-

Animal Husbandry:

-

Hartley or Strain 13 guinea pigs are used and housed in a BSL-4 facility.

-

-

Virus Challenge:

-

Guinea pigs are challenged with a lethal dose of a guinea pig-adapted strain of Lassa virus (e.g., Josiah-GPA).

-

-

Drug Administration:

-

This compound is administered orally, typically once daily.

-

Treatment can be initiated at various time points post-infection to evaluate the therapeutic window.

-

-

Monitoring and Endpoints:

-

Animals are monitored for survival, weight loss, temperature changes, and clinical signs of Lassa fever.

-

Blood samples can be collected to measure viremia.

-

The primary endpoint is survival.

-

Conclusion

The comprehensive body of evidence from in vitro and in vivo studies robustly validates the arenavirus envelope glycoprotein as the primary target of this compound. Its mechanism of action as a viral entry inhibitor, coupled with its potent, broad-spectrum activity and demonstrated efficacy in relevant animal models, establishes this compound as a leading candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. The detailed experimental protocols provided herein serve as a valuable resource for the scientific community to further investigate and develop this promising antiviral therapeutic.

References

- 1. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Lassa antiviral this compound protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coadministration of this compound and favipiravir protects against experimental Junín virus infection and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antiviral Activity of LHF-535: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the antiviral activity of LHF-535, a small-molecule inhibitor of arenavirus entry. The information presented herein is intended for researchers, scientists, and drug development professionals working on arenavirus therapeutics.

Executive Summary

This compound is a potent antiviral compound that targets the envelope glycoprotein (B1211001) (GP) of arenaviruses, preventing viral entry into host cells. Preclinical studies have demonstrated its broad-spectrum activity against various arenaviruses, including Lassa virus (LASV), Junín virus (JUNV), and Machupo virus (MACV). This compound has shown sub-nanomolar potency in in vitro assays and has demonstrated significant efficacy in animal models of arenavirus infection, reducing viremia and protecting against lethal challenge. This guide summarizes the key quantitative data, details the experimental protocols used to evaluate its antiviral activity, and provides visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: In Vitro Antiviral Activity of this compound

The antiviral potency of this compound has been evaluated against a panel of arenaviruses using various in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values obtained from these studies.

| Virus Strain | Assay Type | Cell Line | IC50 / EC50 (nM) | Reference |

| Lassa virus (Josiah) | Lentiviral Pseudotype Infectivity | 293T | 0.3 | [1] |

| Lassa virus (GA391) | Lentiviral Pseudotype Infectivity | 293T | 0.2 | [1] |

| Lassa virus (Pinneo) | Lentiviral Pseudotype Infectivity | 293T | 0.2 | [1] |

| Lassa virus (LP) | Lentiviral Pseudotype Infectivity | 293T | 17 | [1] |

| Junín virus (Romero) | Lentiviral Pseudotype Infectivity | 293T | 0.3 | [1] |

| Junín virus (Candid#1) | Lentiviral Pseudotype Infectivity | 293T | >1000 | [1] |

| Machupo virus (Carvallo) | Lentiviral Pseudotype Infectivity | 293T | 0.2 | [1] |

| Guanarito virus (INI) | Lentiviral Pseudotype Infectivity | 293T | 0.2 | [1] |

| Sabiá virus (SPH114202) | Lentiviral Pseudotype Infectivity | 293T | 0.2 | [1] |

| Tacaribe virus | Plaque Reduction | Vero | ~10 | [1] |

| Junín virus | Virus-Yield Reduction | Vero | Potent Inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Lentiviral Pseudotype Infectivity Assay

This assay is a primary method for determining the inhibitory activity of this compound against arenavirus entry in a BSL-2 setting. It utilizes a replication-incompetent lentiviral core pseudotyped with the envelope glycoproteins of the arenavirus of interest.

Methodology:

-

Pseudovirus Production:

-

HEK293T cells are seeded in 10-cm dishes and grown to 80-90% confluency.

-

Cells are co-transfected with three plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000):

-

An HIV-1-based packaging plasmid encoding Gag-Pol.

-

A lentiviral transfer vector encoding a reporter gene, such as luciferase or Green Fluorescent Protein (GFP).

-

An expression plasmid encoding the desired arenavirus glycoprotein (GP).

-

-

The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection, clarified by centrifugation, and stored at -80°C.

-

-

Infectivity Assay:

-

HEK293T target cells are seeded in 96-well plates.

-

Serial dilutions of this compound are prepared in cell culture medium.

-

The pseudovirus supernatant is added to the cells along with the different concentrations of this compound.

-

After 48-72 hours of incubation, the reporter gene expression is quantified. For luciferase, a luciferase assay system is used to measure luminescence. For GFP, fluorescence is measured using a plate reader or flow cytometer.

-

The IC50 value is calculated by determining the concentration of this compound that results in a 50% reduction in reporter gene expression compared to untreated controls.

-

Virus-Yield Reduction Assay

This assay measures the effect of this compound on the production of infectious viral particles from infected cells.

Methodology:

-

Infection and Treatment:

-

Vero cells are seeded in 6-well plates and grown to confluency.

-

Varying concentrations of this compound are added to the cell monolayers.

-

Cells are then infected with the wild-type arenavirus (e.g., Junín virus) at a specific multiplicity of infection (MOI).

-

The plates are incubated for a period that allows for one round of viral replication (e.g., 72 hours).

-

-

Endpoint Titration (Plaque Assay):

-

After the incubation period, the culture supernatants are collected.

-

Serial 10-fold dilutions of the supernatants are prepared.

-

Confluent monolayers of Vero cells in 6-well plates are infected with the diluted supernatants.

-

After a 1-hour adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing 1% agarose.

-

The plates are incubated for 5-7 days to allow for plaque formation.

-

The cells are then fixed with 10% formalin and stained with crystal violet to visualize the plaques.

-

The number of plaque-forming units (PFU) per milliliter is calculated for each this compound concentration.

-

The EC50 value is determined as the concentration of this compound that causes a 50% reduction in the virus yield compared to the untreated control.

-

In Vivo Efficacy Studies

3.3.1 Tacaribe Virus Challenge in AG129 Mice

-

Animal Model: AG129 mice, which lack receptors for both interferon-α/β and -γ, are highly susceptible to Tacaribe virus infection.

-

Procedure:

-

Mice are challenged via intraperitoneal injection with a lethal dose of Tacaribe virus (e.g., 200 PFU).

-

This compound is formulated for oral administration (e.g., suspended in a vehicle like 0.5% methylcellulose).

-

Daily oral doses of this compound (e.g., 10 or 30 mg/kg) or vehicle are administered, starting shortly before or after the viral challenge and continuing for a specified duration (e.g., 14 days).

-

Animal survival is monitored daily.

-

On a predetermined day post-infection (e.g., day 7), a subset of animals is euthanized, and blood and tissues (spleen, liver) are collected to determine viral titers by plaque assay.

-

3.3.2 Lassa Virus Challenge in Guinea Pigs

-

Animal Model: Strain 13 or Hartley guinea pigs are used as a lethal model for Lassa fever.

-

Procedure:

-

Guinea pigs are challenged with a lethal dose of Lassa virus.

-

This compound is administered once daily at a specified dose (e.g., 50 mg/kg/day) via intraperitoneal injection, starting 1 or 3 days post-infection.

-

Survival, body weight, and clinical signs of disease are monitored.

-

Viremia is assessed by collecting blood at various time points and determining viral titers by plaque assay.

-

Mandatory Visualizations

Arenavirus Entry Pathway and this compound Mechanism of Action

Caption: Arenavirus entry pathway and the inhibitory mechanism of this compound.

Experimental Workflow for In Vitro Antiviral Testing of this compound

References

In Vitro Potency of LHF-535 Against Lassa Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency of LHF-535, a novel small-molecule antiviral agent, against the Lassa virus (LASV). This compound has demonstrated potent and broad-spectrum activity against various lineages of LASV, positioning it as a promising candidate for the treatment of Lassa fever.[1][2] This document details the quantitative antiviral activity of this compound, the experimental methodologies used for its evaluation, and its mechanism of action.

Quantitative Antiviral Activity of this compound

The in vitro efficacy of this compound has been primarily assessed through lentiviral pseudotype infectivity assays and virus-yield reduction assays. These studies have consistently shown that this compound exhibits sub-nanomolar potency against a range of Lassa virus strains.[2]

Antiviral Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) of this compound was determined using a lentiviral pseudotype infectivity assay. The results demonstrate potent activity against glycoproteins from all major Lassa virus lineages.[2] Notably, with the exception of the LP strain, this compound inhibited Lassa GP-pseudotyped lentivirus with an IC₅₀ ranging from 0.1 to 0.3 nM.[2] The LP strain (Lineage I) showed reduced sensitivity to this compound, with an IC₅₀ of 17 nM.[2]

| Lassa Virus Strain/Lineage | Glycoprotein (B1211001) Origin | IC₅₀ (nM) |

| Josiah (Lineage IV) | Josiah | 0.1 - 0.3 |

| CSF (Lineage II) | CSF | 0.1 - 0.3 |

| GA391 (Lineage III) | GA391 | 0.1 - 0.3 |

| Pinneo (Lineage IV) | Pinneo | 0.1 - 0.3 |

| LP (Lineage I) | LP | 17 |

Table 1: In vitro inhibitory potency (IC₅₀) of this compound against various Lassa virus glycoprotein pseudotypes.[2]

Cytotoxicity and Selectivity Index

The cytotoxic effect of this compound was evaluated in Vero cells, a commonly used cell line for virological studies. The 50% cytotoxic concentration (CC₅₀) was found to be greater than 10 µM.[1] This indicates a favorable safety profile at concentrations where potent antiviral activity is observed. The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

| Lassa Virus Strain/Lineage | IC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Josiah (Lineage IV) | 0.2 (average) | >10 | >50,000 |

| CSF (Lineage II) | 0.2 (average) | >10 | >50,000 |

| GA391 (Lineage III) | 0.2 (average) | >10 | >50,000 |

| Pinneo (Lineage IV) | 0.2 (average) | >10 | >50,000 |

| LP (Lineage I) | 17 | >10 | >588 |

Table 2: Cytotoxicity and Selectivity Index of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound.

Lentiviral Pseudotype Infectivity Assay

This assay provides a safe and high-throughput method to assess viral entry inhibitors by using replication-defective lentiviral particles carrying the Lassa virus glycoprotein (GP) on their surface and a reporter gene (e.g., luciferase) in their genome.

1. Pseudovirus Production:

-

Cell Line: Human embryonic kidney (HEK) 293T cells are used for pseudovirus production.

-

Plasmids: HEK293T cells are co-transfected with three plasmids:

-

A lentiviral backbone plasmid containing a luciferase reporter gene (e.g., pNL4-3.Luc.R-E-).

-

A packaging plasmid expressing the necessary lentiviral structural and enzymatic proteins (e.g., Gag-Pol).

-

An expression plasmid for the Lassa virus glycoprotein of the desired strain.

-

-

Transfection: Plasmids are transfected into 70-80% confluent HEK293T cells using a suitable transfection reagent.

-

Harvest: The supernatant containing the pseudotyped lentiviral particles is harvested 48 hours post-transfection and clarified by centrifugation.

2. Infectivity Assay:

-

Target Cells: Vero cells are seeded in 96-well plates.

-

Compound Treatment: Serial dilutions of this compound are prepared in cell culture medium.

-

Infection: The pseudovirus supernatant is pre-incubated with the different concentrations of this compound for 1 hour at 37°C before being added to the target cells.

-

Incubation: The infected cells are incubated for 48-72 hours at 37°C.

-

Readout: The luciferase activity is measured using a luminometer and a luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System). The relative light units (RLU) are proportional to the level of viral entry.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

LHF-535 is a promising small-molecule antiviral agent demonstrating potent and broad-spectrum activity against a range of pathogenic arenaviruses, including Lassa, Junin, and Machupo viruses. As a viral entry inhibitor, this compound targets the arenavirus envelope glycoprotein (B1211001) (GP) complex, effectively neutralizing the virus before it can establish infection within a host cell. Preclinical studies in rodent models have shown significant efficacy in preventing mortality and reducing viral load, even when administered post-exposure. Phase I clinical trials have indicated that this compound is well-tolerated in humans, with a pharmacokinetic profile supportive of further clinical development. This document provides a comprehensive overview of the spectrum of activity, mechanism of action, and key experimental data for this compound.

Introduction

Arenaviruses are a family of enveloped RNA viruses, several of which can cause severe and often fatal hemorrhagic fevers in humans. Lassa fever, endemic in West Africa, and South American hemorrhagic fevers caused by Junin, Machupo, Guanarito, and Sabia viruses, pose significant public health threats.[][2] Currently, therapeutic options are limited, with the broad-spectrum antiviral ribavirin (B1680618) showing some efficacy but also significant side effects.[2] this compound has emerged as a leading candidate for the treatment of arenaviral diseases due to its high potency and specific mechanism of action.[][3] It is an optimized analog of the earlier benzimidazole (B57391) derivative ST-193, with improved pharmacokinetic properties and antiviral activity.[4][5]

Mechanism of Action

This compound functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein (GP) complex.[][6] The GP complex is a trimer composed of three subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).[4] The current understanding of this compound's mechanism of action is that it binds to the GP complex and stabilizes its pre-fusion conformation. This stabilization prevents the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes following receptor-mediated endocytosis.[4] By preventing membrane fusion, this compound effectively blocks the entry of the viral genome into the host cell cytoplasm, thus halting the viral life cycle at a critical early stage.[]

Caption: Mechanism of action of this compound as an arenavirus entry inhibitor.

In Vitro Spectrum of Activity

This compound has demonstrated potent and broad-spectrum activity against a wide range of arenaviruses in various in vitro assays. The half-maximal effective concentrations (EC50) and half-maximal inhibitory concentrations (IC50) are typically in the sub-micromolar to low nanomolar range.

Table 1: In Vitro Antiviral Activity of this compound Against Arenaviruses

| Virus | Assay Type | Cell Line | Potency Metric | Value | Reference(s) |

| Lassa Virus (multiple strains) | Lentiviral Pseudotype Infectivity | Vero / Vero E6 | IC50 | 0.1 - 0.3 nM | [5][7][8] |

| Lassa Virus (LP strain) | Lentiviral Pseudotype Infectivity | Vero | IC50 | 17 nM | [5][7] |

| Lassa Virus | Not Specified | Not Specified | EC50 | <1 µM | [6] |

| Junin Virus (Romero strain) | Virus Yield Reduction | Not Specified | IC90 | 0.0093 ± 0.0071 µM | [7] |

| Junin Virus (Candid#1 strain) | Virus Yield Reduction | Not Specified | IC90 | 3.0 ± 1.5 µM | [7] |

| Junin Virus | Not Specified | Not Specified | EC50 | <1 µM | [6] |

| Machupo Virus | Not Specified | Not Specified | EC50 | <1 µM | [6] |

| Vesicular Stomatitis Virus (VSVg) | Not Specified | Not Specified | EC50 | 1-10 µM | [6][8] |

In Vivo Efficacy

The antiviral activity of this compound has been confirmed in several animal models of arenaviral hemorrhagic fever, demonstrating significant protection against lethal disease.

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Virus | This compound Dosing Regimen | Key Outcomes | Reference(s) |

| AG129 Mice | Tacaribe Virus | 10 or 30 mg/kg/day, oral | 100% survival; dramatic reduction in viral titers in plasma, spleen, and liver.[7][9] | [7][9] |

| AG129 Mice | Tacaribe Virus | 10 mg/kg/day, oral (post-exposure) | Increased survival when treatment was initiated up to 72 hours post-infection.[7] | [7] |

| Strain 13 Guinea Pigs | Lassa Virus | 50 mg/kg/day, intraperitoneal | 100% survival when treatment initiated 1 or 3 days post-infection; reduced viremia and clinical signs.[3][10] | [3][10] |

| Hartley Guinea Pigs | Junin Virus | 50 mg/kg/day, intraperitoneal | Delayed onset of severe disease when used as monotherapy.[11][12] | [11][12] |

| Hartley Guinea Pigs | Junin Virus | 50 mg/kg/day this compound (i.p.) + sub-optimal favipiravir (B1662787) | Complete protection against lethal infection; absence of viremia and infectious virus in tissues.[11][12] | [11][12] |

Experimental Protocols

Lentiviral Pseudotype Infectivity Assay

This assay is a common method for evaluating inhibitors of viral entry in a BSL-2 setting. It utilizes a replication-defective lentiviral core (e.g., from HIV-1) that carries a reporter gene, such as luciferase or green fluorescent protein (GFP). These viral cores are "pseudotyped" with the envelope glycoproteins of the arenavirus of interest.

Methodology:

-

Pseudovirus Production: Producer cells (e.g., HEK293T) are co-transfected with three plasmids:

-

A plasmid encoding the lentiviral backbone with a reporter gene.

-

A packaging plasmid that provides the necessary lentiviral structural and enzymatic proteins.

-

A plasmid expressing the arenavirus glycoprotein complex (GP).

-

-

Virus Harvest: The supernatant containing the pseudotyped viral particles is harvested, clarified, and titered.

-

Infection and Inhibition Assay:

-

Target cells (e.g., Vero E6) are seeded in 96-well plates.

-

The cells are pre-incubated with serial dilutions of this compound.

-

A standardized amount of pseudovirus is added to each well.

-

-

Readout: After a set incubation period (e.g., 48-72 hours), the expression of the reporter gene is quantified. For luciferase, a substrate is added, and luminescence is measured.

-

Data Analysis: The IC50 value is calculated as the concentration of this compound that reduces reporter gene expression by 50% compared to untreated controls.

Caption: Workflow for the lentiviral pseudotype infectivity assay.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles.

Methodology:

-

Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero) is prepared in multi-well plates.

-

Infection: The cells are infected with a known titer of infectious arenavirus in the presence of serial dilutions of this compound.

-

Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication.

-

Harvest: The cell culture supernatant is harvested.

-

Titration: The amount of infectious virus in the supernatant is quantified, typically by a plaque assay or TCID50 (50% tissue culture infective dose) assay.

-

Data Analysis: The IC90 value is determined as the concentration of this compound that reduces the viral yield by 90% (1-log10) compared to the untreated control.[7]

In Vivo Efficacy Studies

Tacaribe Virus Mouse Model:

-

Animal Model: AG129 mice, which lack receptors for both type I (alpha/beta) and type II (gamma) interferons, making them highly susceptible to many viruses.[7][9]

-

Challenge: Mice are challenged with a lethal dose of Tacaribe virus via intraperitoneal (i.p.) injection.[9]

-

Treatment: this compound is administered orally (p.o.) once daily for a specified period (e.g., 14 days), starting at various time points before or after the viral challenge.[9]

-

Endpoints: Survival is monitored daily. In some studies, subsets of animals are euthanized at specific time points to determine viral titers in plasma, spleen, and liver.[9]

Lassa and Junin Virus Guinea Pig Models:

-

Animal Model: Strain 13 or Hartley guinea pigs are used as they develop a disease that recapitulates many aspects of human arenaviral hemorrhagic fever.[10][12]

-

Challenge: Guinea pigs are challenged with a lethal dose of Lassa or Junin virus.[10][12]

-

Treatment: this compound is typically administered via intraperitoneal injection, often once daily.[10][12]

-

Endpoints: Survival, body weight, temperature, and clinical signs of disease are monitored. Viral load in blood (viremia) and tissues is also measured.[10][12]

Safety and Pharmacokinetics in Humans

Phase I clinical trials in healthy adult volunteers have evaluated the safety and pharmacokinetics of this compound.[13][14] Both single and multiple ascending dose studies have been conducted.[13][14] The results indicate that this compound is well-tolerated, with treatment-emergent adverse events being no more frequent than in placebo recipients.[13][14] The compound exhibits rapid absorption and a long half-life, achieving exposures that are predicted to be sufficient for suppressing viral replication.[13][14]

Conclusion

This compound is a potent, broad-spectrum inhibitor of arenavirus entry with a well-defined mechanism of action. It has demonstrated significant in vitro activity against multiple pathogenic arenaviruses and protective efficacy in established animal models of arenaviral hemorrhagic fever. The favorable safety and pharmacokinetic profile observed in early-phase clinical trials supports its continued development as a much-needed therapeutic for Lassa fever and other severe arenaviral infections. Combination therapy with other antivirals, such as favipiravir, may offer a synergistic effect and further enhance its therapeutic potential.[11][12]

References

- 2. Progress in the experimental therapy of severe arenaviral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lassa antiviral this compound protects guinea pigs from lethal challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. This compound | Antiviral | Virus Protease | TargetMol [targetmol.com]

- 7. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]

- 10. Lassa antiviral this compound protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coadministration of this compound and favipiravir protects against experimental Junín virus infection and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coadministration of this compound and favipiravir protects against experimental Junín virus infection and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Safety and Pharmacokinetics of this compound, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

LHF-535 Safety Profile in Early-Phase Trials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and tolerability profile of LHF-535, an investigational antiviral agent, as observed in early-phase clinical trials. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the foundational safety characteristics of this compound.

Executive Summary

This compound is a small-molecule antiviral agent under development for the treatment of Lassa fever and other arenaviral hemorrhagic fevers.[1] Early-phase clinical development has focused on establishing the safety, tolerability, and pharmacokinetic profile of this compound in healthy adult volunteers. Two key trials, a Phase 1a single ascending dose (SAD) study and a Phase 1b multiple ascending dose (MAD) study, have been completed.

Overall, this compound was well-tolerated in both the SAD and MAD studies.[2][3] Treatment-emergent adverse events (TEAEs) were generally more frequent in placebo recipients than in those who received this compound.[2][3] The majority of adverse events were mild in severity. This guide summarizes the quantitative safety data from these foundational human studies, details the experimental protocols, and visualizes the compound's mechanism of action and the clinical trial workflow.

Quantitative Safety Data

The following tables summarize the treatment-emergent adverse events (TEAEs) observed in the Phase 1a (SAD) and Phase 1b (MAD) clinical trials of this compound.

Table 1: Treatment-Emergent Adverse Events in the Phase 1a Single Ascending Dose (SAD) Trial

| System Organ Class | Placebo (N=12) n (%) | This compound (N=36) n (%) |

| Gastrointestinal disorders | 1 (8.3%) | 8 (22.2%) |

| Diarrhea | 0 (0%) | 5 (13.9%) |

| Nervous system disorders | ||

| Headache | 3 (25.0%) | 3 (8.3%) |

| Overall TEAEs | 6 (50.0%) | 15 (41.7%) |

| Treatment-Related TEAEs | 6 (50.0%) | 13 (36.1%) |

Data sourced from "Safety and Pharmacokinetics of this compound, a Potential Treatment for Lassa Fever, in Healthy Adults".[3][4]

Table 2: Treatment-Emergent Adverse Events in the Phase 1b Multiple Ascending Dose (MAD) Trial

| System Organ Class | Placebo (N=6) n (%) | This compound (N=18) n (%) |

| General disorders and administration site conditions | 1 (16.7%) | 5 (27.8%) |

| Vessel puncture site bruise | 1 (16.7%) | 3 (16.7%) |

| Infusion site erythema | 0 (0%) | 1 (5.6%) |

| Medical device site reaction | 0 (0%) | 1 (5.6%) |

| Nervous system disorders | ||

| Headache | 1 (16.7%) | 1 (5.6%) |

| Overall TEAEs | 5 (83.3%) | 13 (72.2%) |

| Treatment-Related TEAEs | 3 (50.0%) | 3 (16.7%) |

Data sourced from "Safety and Pharmacokinetics of this compound, a Potential Treatment for Lassa Fever, in Healthy Adults".[3]

Serious Adverse Events (SAEs)

In the Phase 1a SAD study, three mild, asymptomatic serious adverse events were reported in a single participant who received a 3.0 mg/kg dose of this compound.[4] These events, observed 17 to 18 hours after dosing during sleep, included non-conducted atrial beats, sinus bradycardia, and a long sinus pause of approximately 8 to 9 seconds.[4] No serious adverse events were reported in the Phase 1b MAD study.[4]

Experimental Protocols

The safety and pharmacokinetic properties of this compound were evaluated in two randomized, double-blind, placebo-controlled Phase 1 trials conducted in healthy adult volunteers.[2][4]

Phase 1a: Single Ascending Dose (SAD) Trial

-

Study Design : This trial evaluated single oral doses of this compound in a weight-based dose-escalation manner, with doses ranging from 0.3 mg/kg to 40 mg/kg.[2]

-

Participants : A total of 48 healthy volunteers were enrolled.[4] Each dose cohort consisted of eight participants, with six receiving this compound and two receiving a placebo.[2]

-

Safety Monitoring : A safety monitoring committee reviewed blinded safety data from each cohort before proceeding with dose escalation.[4]

Phase 1b: Multiple Ascending Dose (MAD) Trial

-

Study Design : This trial assessed a 14-day oral dosing regimen of this compound.[2] Three sequential cohorts received fixed daily doses of 450 mg, 900 mg, or 1,125 mg.[2] The 1,125 mg/day cohort also received a loading dose of 2,250 mg on the first day.[2]

-

Participants : A total of 24 healthy volunteers were enrolled, with each of the three cohorts comprising eight participants (six on this compound and two on placebo).[4][5]

-

Safety Monitoring : Similar to the SAD trial, a safety committee reviewed safety and pharmacokinetic data before escalating the dose for the next cohort.[1]

Visualizations

Mechanism of Action of this compound

This compound is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (B1211001) (GP).[6] It is thought to bind to and stabilize the pre-fusion structure of the GP, which in turn prevents the conformational changes necessary for the virus to fuse with the host cell membrane and release its genetic material.[7]

Figure 1: Mechanism of this compound as a viral entry inhibitor.

Phase 1 Clinical Trial Workflow

The early-phase clinical development of this compound followed a structured workflow to ensure participant safety and gather essential pharmacokinetic and pharmacodynamic data.

Figure 2: Workflow of the this compound Phase 1 clinical trials.

References